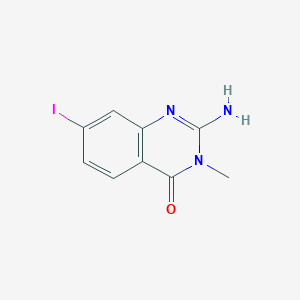

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is a quinazoline derivative Quinazoline compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable iodinating agent.

Iodination: The aniline derivative is iodinated using reagents such as iodine or N-iodosuccinimide (NIS) under specific conditions.

Cyclization: The iodinated intermediate undergoes cyclization with formamide or a similar reagent to form the quinazoline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Reagents like sodium azide or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinazoline derivatives, while substitution reactions can introduce various functional groups at the iodine position.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinazoline derivatives.

Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Use in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Amino-7-iodo-3-methylquinazolin-4(3H)-one depends on its specific biological target. Quinazoline derivatives often interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminoquinazolin-4(3H)-one: Lacks the iodine and methyl groups, which may result in different biological activities.

7-Iodoquinazolin-4(3H)-one: Lacks the amino and methyl groups, affecting its chemical reactivity and biological properties.

3-Methylquinazolin-4(3H)-one: Lacks the iodine and amino groups, leading to different chemical and biological behaviors.

Uniqueness

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is unique due to the presence of both iodine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to other quinazoline derivatives.

Activité Biologique

2-Amino-7-iodo-3-methylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes recent research findings regarding the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of appropriate precursors. The synthesis often involves iodination reactions and the introduction of amino and methyl groups at specific positions on the quinazolinone scaffold.

1. Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| QNZ 1 | E. coli | 12 µg/mL |

| QNZ 2 | S. aureus | 8 µg/mL |

| QNZ 3 | P. aeruginosa | 16 µg/mL |

| This compound | Multi-drug resistant strains | Varied, dependent on substituents |

Studies indicate that modifications to the quinazolinone structure can enhance antibacterial efficacy, particularly when electron-donating groups are present on the aromatic ring .

2. Anticancer Activity

Quinazolinones are recognized for their anticancer properties, with several studies demonstrating their ability to inhibit cancer cell proliferation. The compound has shown cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 12 |

| HT-29 | 11 |

The IC50 values suggest that the compound exhibits dose-dependent cytotoxicity, making it a candidate for further development as an anticancer agent .

The mechanism by which quinazolinones exert their biological effects is multifaceted. For instance, they may inhibit key enzymes involved in cellular processes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to impaired DNA synthesis in cancer cells . Additionally, quinazolinones have been shown to interact with the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of quinazolinones in treating infections caused by multi-drug resistant bacteria and various cancers:

- Antibacterial Efficacy : A study evaluated a series of quinazolinone derivatives conjugated with silver nanoparticles, demonstrating enhanced antibacterial activity against resistant strains .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of various quinazolinones on cancer cell lines, revealing promising results for compounds similar to this compound .

Propriétés

Formule moléculaire |

C9H8IN3O |

|---|---|

Poids moléculaire |

301.08 g/mol |

Nom IUPAC |

2-amino-7-iodo-3-methylquinazolin-4-one |

InChI |

InChI=1S/C9H8IN3O/c1-13-8(14)6-3-2-5(10)4-7(6)12-9(13)11/h2-4H,1H3,(H2,11,12) |

Clé InChI |

KFEKTDRSHGGFBT-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=O)C2=C(C=C(C=C2)I)N=C1N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.